ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3/c1-2-19-11(18)10-9(13)7-5-6(20-12(14,15)16)3-4-8(7)17-10/h3-5,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESJMAQOSVTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153104 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-21-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
ETICBrF3OMe is being investigated as a lead compound for developing new drugs targeting various diseases due to its potential anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethoxy group is particularly noted for improving stability and lipophilicity, which can enhance the compound's interaction with biological targets.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it suitable for the synthesis of more complex molecules in both medicinal and industrial chemistry.
Research indicates that compounds derived from indole structures exhibit a range of biological activities. ETICBrF3OMe's specific biological activities are still under investigation, but preliminary studies suggest potential efficacy against specific molecular targets involved in disease processes .
Case Study 1: Antiviral Activity
Recent studies have explored derivatives of indole-2-carboxylic acid, including compounds similar to ETICBrF3OMe, for their inhibitory effects on HIV-1 integrase. Results indicated that modifications at specific positions significantly improved integrase inhibitory activity, suggesting a promising avenue for drug development against viral infections .
Case Study 2: Anti-inflammatory Properties
Research has also focused on the anti-inflammatory potential of indole derivatives. Compounds with similar structural motifs have shown promise in inhibiting pro-inflammatory pathways, positioning ETICBrF3OMe as a candidate for further exploration in inflammatory disease models.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethoxy group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural and Functional Group Analysis
The following table compares ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate with analogous indole derivatives from the evidence:
Key Differences in Reactivity and Physicochemical Properties
- Solubility and Lipophilicity: The ethyl ester in the target compound and 3ha increases lipophilicity relative to non-esterified analogs like 34 and 9c, which may influence membrane permeability in biological contexts .
- In contrast, 3ha was prepared via prolonged acetamidation, suggesting divergent strategies for functionalizing the indole core .
Spectroscopic and Crystallographic Insights
- NMR Signatures : The target compound’s ¹H NMR would likely show deshielded aromatic protons due to the electron-withdrawing CF₃O group, similar to 3ha , where the CF₃O group caused distinct shifts (e.g., δ 7.42–7.44 ppm for aromatic protons) .
Biological Activity
Ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate (ETICBrF3OMe) is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group. This compound, with the molecular formula C₁₂H₉BrF₃NO₃ and a molecular weight of 352.1 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The structural features of ETICBrF3OMe are significant in determining its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets. The compound's synthesis involves multiple steps, including bromination and esterification, highlighting its complexity and the need for precise reaction conditions.
Potential Applications
Research indicates that this compound could have applications in:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Agrochemicals : Due to its unique chemical properties that may enhance efficacy in agricultural applications.
- Biological Research : To study biological pathways and mechanisms related to indole derivatives .
Comparative Analysis
The following table summarizes the structural variations among similar compounds and their potential impact on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-chloro-5-(trifluoromethoxy)-1H-indole-2-carboxylate | Chlorine instead of Bromine | Potentially different reactivity profiles |
| Mthis compound | Methyl group instead of Ethyl | May exhibit different solubility and bioactivity |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | Methoxy group instead of Trifluoromethoxy | Different electronic properties affecting reactivity |
This comparative analysis highlights how variations in halogen or substituent types can affect the chemical behavior and biological activity of similar compounds.
Case Studies
While specific case studies on ETICBrF3OMe are scarce, related research on indole derivatives provides insights into their therapeutic potentials. For instance, studies have shown that certain indole derivatives possess anti-cancer properties, potentially through mechanisms involving apoptosis induction and cell growth inhibition. Future research on ETICBrF3OMe could explore these pathways to elucidate its therapeutic potential further .
Q & A
Q. What are the established synthetic protocols for ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via bromination of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature. Key steps include:
- Reaction Conditions : 1.1 equivalents of NBS in THF for 2 hours .
- Workup : Removal of THF under reduced pressure followed by purification via flash chromatography (0–10% ethyl acetate in hexane) yields 99% purity .
- Critical Parameters : Excess NBS (1.1 equiv) ensures complete bromination, while THF stabilizes reactive intermediates.
Q. Table 1. Bromination Reaction Optimization
| Parameter | Value | Reference |
|---|---|---|
| NBS Equivalents | 1.1 | |
| Solvent | THF | |
| Reaction Time | 2 hours | |
| Yield | 99% |
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 1.46 (t, J = 7.1 Hz, 3H) and δ 4.44–4.50 (q, J = 7.1 Hz, 2H) confirm the ethyl ester group. Aromatic protons appear as distinct singlets (δ 7.23–9.12) .
- LCMS : Molecular ion peak at m/z = 351.8 [M + H]+ .
- X-ray Crystallography : For analogous indole derivatives (e.g., ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate), crystallographic data (e.g., C–C bond angles, torsion angles) validate substituent positioning .
Advanced Questions
Q. How can reaction conditions be optimized for introducing aryl/heteroaryl groups at the 3-position via Suzuki-Miyaura coupling?
- Methodological Answer : The 3-bromo substituent enables cross-coupling with boronic acids. Key parameters:
Q. Table 2. Suzuki Coupling Parameters
| Boronic Acid | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Methoxy-3-pyridinyl | Pd(PPh₃)₄ | DMF/Water | 120°C | 78% |
Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) influence regioselectivity in electrophilic substitutions?
- Methodological Answer : The trifluoromethoxy group at position 5 deactivates the indole ring, directing electrophiles (e.g., bromine) to the less electron-deficient 3-position. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity:
Q. How can researchers resolve discrepancies in reported yields for indole bromination reactions?
- Methodological Answer : Yield variations often arise from:
- NBS Stoichiometry : Excess NBS (>1.1 equiv) may cause over-bromination.
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates better than dichloromethane (DCM).
- Purification : Flash chromatography (vs. recrystallization) improves recovery of polar byproducts .
Data Contradiction Analysis
Q. Why do some protocols report lower yields for Suzuki couplings of 3-bromoindole derivatives?
- Methodological Answer : Contradictions arise from:
- Catalyst Loading : Suboptimal Pd(PPh₃)₄ (<0.1 equiv) reduces turnover.
- Microwave vs. Conventional Heating : Microwave irradiation (120°C, 15 min) enhances reaction efficiency vs. oil bath heating (12 hours, 60°C) .
- Boronic Acid Quality : Impurities in boronic acids (e.g., 6-methoxy-3-pyridinyl) require pre-purification via recrystallization.
Structural and Functional Insights
Q. What strategies improve the crystallization of this compound for X-ray analysis?
- Methodological Answer :
- Solvent Pairing : Slow evaporation from ethyl acetate/hexane mixtures induces nucleation.
- Temperature Control : Gradual cooling (0.5°C/min) from 40°C to 4°C enhances crystal lattice formation.
- Analogous Structures : Crystallographic data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (CCDC 919989) guide lattice-packing predictions .
Advanced Derivatization
Q. What methodologies enable N1-alkylation of the indole core while preserving ester functionality?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
